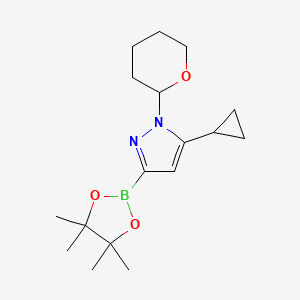![molecular formula C15H18INO2 B13933172 Methyl 2-(6-azaspiro[2.5]oct-6-yl)-4-iodobenzoate](/img/structure/B13933172.png)
Methyl 2-(6-azaspiro[2.5]oct-6-yl)-4-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(6-azaspiro[25]oct-6-yl)-4-iodobenzoate is a synthetic organic compound with the molecular formula C15H18INO2 It is a derivative of benzoic acid and contains a spirocyclic azaspirooctane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-azaspiro[2.5]oct-6-yl)-4-iodobenzoate typically involves the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic azaspirooctane moiety is synthesized through a cyclization reaction involving appropriate starting materials such as piperidine derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(6-azaspiro[2.5]oct-6-yl)-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide as typical reagents.
Major Products
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Hydrolysis: The major product is the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 2-(6-azaspiro[2.5]oct-6-yl)-4-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-(6-azaspiro[2.5]oct-6-yl)-4-iodobenzoate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(6-azaspiro[2.5]octan-6-yl)-4-nitrobenzoate
- Methyl 2-(6-azaspiro[2.5]octan-6-yl)-4-bromobenzoate
- Methyl 2-(6-azaspiro[2.5]octan-6-yl)-4-chlorobenzoate
Uniqueness
Methyl 2-(6-azaspiro[2.5]oct-6-yl)-4-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The spirocyclic structure also contributes to its uniqueness, providing a rigid and stable framework that can interact with various molecular targets.
Propiedades
Fórmula molecular |
C15H18INO2 |
|---|---|
Peso molecular |
371.21 g/mol |
Nombre IUPAC |
methyl 2-(6-azaspiro[2.5]octan-6-yl)-4-iodobenzoate |
InChI |
InChI=1S/C15H18INO2/c1-19-14(18)12-3-2-11(16)10-13(12)17-8-6-15(4-5-15)7-9-17/h2-3,10H,4-9H2,1H3 |
Clave InChI |
NIAMWYFPJPSQQW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)I)N2CCC3(CC3)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13933091.png)



![furo[2,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B13933102.png)









